molecular formula C22H19NO6S B11014090 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate

Cat. No.: B11014090
M. Wt: 425.5 g/mol
InChI Key: NFPDITLWRSHCGJ-UHFFFAOYSA-N
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Description

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring through a cyclization reaction, followed by the introduction of the methoxybenzyl group via a substitution reaction. The final step involves the sulfonation of the compound to introduce the methoxybenzenesulfonate group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The methoxy and sulfonate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, resulting in diverse derivatives of the original compound.

Scientific Research Applications

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxybenzyl)-1,2-benzoxazole: Lacks the sulfonate group, which may affect its solubility and reactivity.

    4-Methoxybenzenesulfonate derivatives: These compounds have similar sulfonate groups but different core structures, leading to variations in their chemical and biological properties.

Uniqueness

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate is unique due to its combination of a benzoxazole ring, methoxybenzyl group, and methoxybenzenesulfonate group. This unique structure imparts specific chemical properties, such as solubility, reactivity, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H19NO6S

Molecular Weight

425.5 g/mol

IUPAC Name

[3-[(2-methoxyphenyl)methyl]-1,2-benzoxazol-6-yl] 4-methoxybenzenesulfonate

InChI

InChI=1S/C22H19NO6S/c1-26-16-7-10-18(11-8-16)30(24,25)29-17-9-12-19-20(23-28-22(19)14-17)13-15-5-3-4-6-21(15)27-2/h3-12,14H,13H2,1-2H3

InChI Key

NFPDITLWRSHCGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=NO3)CC4=CC=CC=C4OC

Origin of Product

United States

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